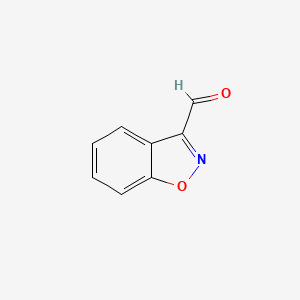

1,2-Benzisoxazole-3-carboxaldehyde

Description

Historical Development and Fundamental Significance of the 1,2-Benzisoxazole (B1199462) Core

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to bind to a diverse array of biological targets. nih.govrsc.org This structural motif is present in both natural alkaloids and synthetically developed pharmaceutical agents. chim.it Historically, the synthesis of the 1,2-benzisoxazole core has been approached through various methods, primarily involving the construction of the five-membered isoxazole (B147169) ring onto a benzene (B151609) precursor. chim.it Traditional methods often rely on the cyclization of ortho-substituted aryl oximes. chim.it

The fundamental significance of the 1,2-benzisoxazole core lies in its diverse pharmacological activities. nih.govchim.it Derivatives of this scaffold have been successfully developed into drugs for a range of conditions, particularly those affecting the central nervous system. nih.govnih.gov Notable examples include antipsychotics like risperidone (B510) and iloperidone, as well as the anticonvulsant zonisamide. nih.govnih.govwikipedia.org The aromatic nature of the 1,2-benzisoxazole system contributes to its relative stability, a desirable feature in drug design. wikipedia.org The versatility of this core structure allows for the introduction of various functional groups, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov

Current Research Trajectories for 1,2-Benzisoxazole-3-carboxaldehyde

Current research involving this compound is vibrant and multifaceted, primarily focusing on its utility as a synthetic intermediate. A convenient synthesis for this aldehyde has been sought after, with methods being developed from the more readily available 3-methyl-1,2-benzisoxazole. researchgate.net

One of the most active areas of investigation is its application in medicinal chemistry. The aldehyde functional group is highly reactive and serves as a handle for constructing more elaborate molecular architectures. Researchers are exploring its use in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. nih.govnih.govresearchgate.net For instance, it is a key precursor for creating various 3-substituted 1,2-benzisoxazole derivatives which have shown promising anticonvulsant activities. nih.govresearchgate.net

In the realm of synthetic methodology, new and more efficient ways to synthesize this compound and its derivatives are continuously being developed. researchgate.net This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. organic-chemistry.org For example, a [3+2] cycloaddition of in situ generated nitrile oxides and arynes has been reported as a direct route to functionalized benzisoxazoles under mild conditions. nih.gov

The table below summarizes some key properties and identifiers for this compound.

| Property/Identifier | Value | Reference |

| Molecular Formula | C8H5NO2 | researchgate.net |

| Molar Mass | 147.13 g/mol | researchgate.net |

| Melting Point | 61-65 °C | researchgate.net |

Furthermore, research extends to the exploration of this compound in materials science, although this area is less developed compared to its pharmaceutical applications. The reactivity of the aldehyde group allows for its incorporation into polymeric structures, potentially leading to the development of new functional materials. nih.gov The ongoing exploration of this compound's reactivity and applications underscores its importance as a versatile platform for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFOTUOMXLELAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472608 | |

| Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84395-93-7 | |

| Record name | 1,2-Benzisoxazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Benzisoxazole 3 Carboxaldehyde

De Novo Synthesis Strategies for the 1,2-Benzisoxazole-3-carboxaldehyde Scaffold

The formation of the 1,2-benzisoxazole (B1199462) nucleus is the initial and critical phase in the de novo synthesis of this compound. This can be achieved through various strategic approaches, including cyclization, cycloaddition, and novel annulation techniques.

Cyclization-Based Approaches to the 1,2-Benzisoxazole Nucleus

Cyclization reactions represent a traditional and widely employed method for constructing the 1,2-benzisoxazole core. These strategies are primarily categorized by the type of bond formed during the ring-closing step: intramolecular N-O bond formation or intramolecular C-O bond formation. acs.org

The synthesis of the 1,2-benzisoxazole core via intramolecular N-O bond formation typically commences from o-hydroxyaryl oximes or imines. acs.org In one common pathway, the cyclization of 2-hydroxyaryl oximes is facilitated by converting the oxime's hydroxyl group into a good leaving group, which is then displaced by the phenolic hydroxyl group. acs.org Another approach involves the cyclization of N-halogenated 2-hydroxyaryl imines. acs.org

A notable example is the divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines. These precursors, through a common N-Cl imine intermediate, can undergo N-O bond formation under anhydrous conditions to yield 3-substituted benzisoxazoles. figshare.com

More recent developments include photochemical methods. For instance, the base-mediated photochemical cyclization of 2-azidobenzoic acids leads to the formation of 2,1-benzisoxazol-3(1H)-ones through an N-O bond-forming event. thieme-connect.de This process is believed to proceed through the photolysis of the 2-azidobenzoate anion. thieme-connect.de

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| ortho-Hydroxyaryl N-H ketimines | Anhydrous conditions | 3-Substituted 1,2-benzisoxazoles | Not specified | figshare.com |

| 2-Azidobenzoic acids | Base, hv | 2,1-Benzisoxazole-3(1H)-ones | Good | thieme-connect.de |

The formation of the C-O bond in the synthesis of the 1,2-benzisoxazole nucleus generally starts from o-substituted aryl oximes, where the substituent is a leaving group. acs.org The mechanism typically involves the deprotonation of the oxime hydroxyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAr) at the ortho position of the aromatic ring. chim.it The efficiency of this cyclization is enhanced by the presence of electron-withdrawing groups on the aromatic ring. chim.it

A direct base-mediated intramolecular C-O bond formation has also been developed, which proceeds without a transition-metal catalyst. For example, the cyclization of o-haloanilides in the presence of potassium carbonate in DMSO at elevated temperatures affords benzoxazoles, a related heterocyclic system, in high yields. rsc.orgnih.gov The proposed mechanism involves the initial formation of a benzyne (B1209423) intermediate followed by nucleophilic addition to form the C-O bond. rsc.orgnih.gov

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Substituted aryl oximes | Base | 1,2-Benzisoxazoles | Not specified | acs.orgchim.it |

| o-Haloanilides | K₂CO₃, DMSO, 140 °C | Benzoxazoles | High | rsc.orgnih.gov |

Cycloaddition Reactions in the Construction of the 1,2-Benzisoxazole System

[3+2] Cycloaddition reactions offer a powerful and convergent approach to the 1,2-benzisoxazole scaffold. A prominent example is the reaction of in situ generated nitrile oxides with arynes. nih.gov The arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates under the influence of a fluoride (B91410) source, such as cesium fluoride (CsF), which also facilitates the formation of the nitrile oxide from a chlorooxime. chim.itnih.gov This method is versatile, allowing for the synthesis of a wide array of 3-substituted benzisoxazoles. nih.gov

The reaction tolerates various functional groups on both the aryne precursor and the chlorooxime. nih.gov For instance, both electron-rich and electron-poor aryne precursors can participate effectively. nih.gov A range of aromatic, alkyl, alkenyl, and heterocyclic substituents can be introduced at the 3-position of the benzisoxazole ring. nih.gov

| Aryne Precursor | Chlorooxime | Reagents and Conditions | Product | Yield (%) | Reference |

| o-(Trimethylsilyl)phenyl triflate | Phenyl chlorooxime | CsF, MeCN | 3-Phenyl-1,2-benzisoxazole | 90 | nih.gov |

| 3,4-Dimethoxybenzyne precursor | Phenyl chlorooxime | CsF, MeCN | 5,6-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 | nih.gov |

| o-(Trimethylsilyl)phenyl triflate | 2-Nitrophenyl chlorooxime | CsF, MeCN | 3-(2-Nitrophenyl)-1,2-benzisoxazole | 57 | nih.gov |

| o-(Trimethylsilyl)phenyl triflate | (E)-Styryl chlorooxime | CsF, MeCN | 3-((E)-Styryl)-1,2-benzisoxazole | 70 | nih.gov |

| o-(Trimethylsilyl)phenyl triflate | 3-Thiophenyl chlorooxime | CsF, MeCN | 3-(Thiophen-3-yl)-1,2-benzisoxazole | 54 | nih.gov |

Novel Annulation Techniques for 1,2-Benzisoxazole Systems

Recent advancements have introduced novel annulation techniques for the synthesis of benzisoxazole systems. A notable development is the Lewis acid-catalyzed annulation of glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazoles. acs.orgfigshare.comnih.govacs.org This method is atom-economical and proceeds under convenient conditions, often using boron trifluoride etherate (BF₃·Et₂O) as the catalyst. acs.orgnih.gov

The proposed mechanism involves an umpolung addition of the glyoxylate to the nitrosobenzene, with high O-selectivity, followed by a Friedel–Crafts-type cyclization. figshare.comnih.gov Isotopic labeling studies have confirmed that the oxygen atom from the nitrosoarene is incorporated into the isoxazole (B147169) ring. nih.gov This convergent route provides access to a range of 2,1-benzisoxazoles in moderate to high yields. acs.orgnih.gov

| Nitrosoarene | Glyoxylate Ester | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitrosobenzene | Ethyl glyoxylate | BF₃·Et₂O, CH₂Cl₂, 45 °C | Ethyl 2,1-benzisoxazole-3-carboxylate | Moderate to High | acs.orgnih.gov |

Transformations of Pre-existing 1,2-Benzisoxazole Derivatives to this compound

An alternative synthetic strategy involves the modification of a pre-existing 1,2-benzisoxazole core to introduce the 3-carboxaldehyde functionality. A common starting material for this approach is 3-methyl-1,2-benzisoxazole.

A reported method describes the conversion of 3-methyl-1,2-benzisoxazole to this compound in a multi-step sequence. researchgate.net This involves the bromination of the methyl group, followed by conversion to an ethoxymethyl intermediate, ether cleavage to the hydroxymethyl derivative, and subsequent oxidation to the desired aldehyde. researchgate.net Direct oxidation of 3-methyl-1,2-benzisoxazole to the aldehyde proved to be challenging. researchgate.net

Another pathway starts with 3-(bromomethyl)-1,2-benzisoxazole, which can be synthesized from 3-methyl-1,2-benzisoxazole. This bromo-derivative can then be converted to various other 3-substituted 1,2-benzisoxazoles, including those that could potentially be precursors to the carboxaldehyde. nih.gov

| Starting Material | Intermediate(s) | Reagents for Final Step | Product | Overall Yield (%) | Reference |

| 3-Methyl-1,2-benzisoxazole | 3-(Bromomethyl)-1,2-benzisoxazole, 3-(Ethoxymethyl)-1,2-benzisoxazole, 3-(Hydroxymethyl)-1,2-benzisoxazole | Oxidation | This compound | Not specified | researchgate.net |

| 3-Methyl-1,2-benzisoxazole | 3-(Bromomethyl)-1,2-benzisoxazole | Not applicable | Not applicable | Not applicable | nih.gov |

Oxidative Strategies for Aldehyde Formation

Direct oxidation of the corresponding 3-methyl-1,2-benzisoxazole to this compound has been explored using various oxidizing agents. However, these one-step conversions have often proven to be challenging. researchgate.net Researchers have investigated several reagents, but many attempts have been unsuccessful in achieving the desired transformation efficiently. researchgate.net

One of the primary difficulties lies in controlling the oxidation to the aldehyde stage and preventing over-oxidation to the corresponding carboxylic acid. Additionally, the stability of the 1,2-benzisoxazole ring under harsh oxidative conditions can be a concern.

A summary of attempted direct oxidation methods is presented below:

| Oxidizing Agent | Result |

| Various standard oxidants | Unsuccessful |

Data sourced from multiple experimental attempts.

These challenges have prompted chemists to explore alternative multi-step strategies that offer better control and yields.

Strategic Functional Group Manipulations at the C-3 Position

A more successful and controllable approach to synthesizing this compound involves a series of functional group manipulations starting from 3-methyl-1,2-benzisoxazole. This multi-step pathway provides a more reliable route to the target aldehyde.

The key steps in this strategy are:

Bromination: The starting material, 3-methyl-1,2-benzisoxazole, undergoes benzylic bromination using N-bromosuccinimide (NBS) to yield 3-bromomethyl-1,2-benzisoxazole. researchgate.net

Etherification: The resulting bromide is then converted to an ethoxymethyl intermediate, 3-ethoxymethyl-1,2-benzisoxazole, by treatment with sodium ethoxide. researchgate.net

Hydrolysis: The ether is subsequently cleaved to afford 3-hydroxymethyl-1,2-benzisoxazole. researchgate.net

Oxidation: Finally, the alcohol is oxidized to the desired this compound. researchgate.net

This stepwise approach allows for purification at each stage, ensuring a high purity of the final product. While this method involves more steps than a direct oxidation, it has proven to be a more practical and reproducible method for laboratory-scale synthesis. researchgate.net

Sustainable and Catalytic Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have emphasized the development of sustainable and catalytic methods. These approaches aim to reduce waste, improve energy efficiency, and utilize environmentally benign reagents.

Metal-Mediated and Organocatalytic Protocols

Metal-mediated and organocatalytic reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 1,2-benzisoxazoles. While specific examples for the direct synthesis of this compound are still developing, related transformations highlight the potential of these methods. For instance, iron-catalyzed aerobic oxidation has been used for the synthesis of other benzoxazole (B165842) derivatives. rsc.org The use of metal catalysts, such as those based on copper or iron, can facilitate key bond-forming reactions under milder conditions. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal-based systems. These catalysts are often less toxic and more stable. The development of organocatalytic routes for the synthesis of the 1,2-benzisoxazole core is an active area of research.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times. acgpubs.orgmonash.edu This technology has been successfully applied to the synthesis of various 1,2-benzisoxazole derivatives. acgpubs.orgmonash.eduacgpubs.org

The key advantages of microwave irradiation include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature. acgpubs.org

Enhanced Reaction Rates: The high temperatures and pressures achieved in a sealed microwave reactor can dramatically increase reaction rates. acgpubs.orgresearchgate.net

Improved Yields: In many cases, microwave heating leads to higher product yields compared to conventional heating methods. acgpubs.orgresearchgate.net

A study demonstrated the synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) using microwave irradiation, achieving good to high yields in 1-6 hours. researchgate.net The precursor, 3-chloro-1,2-benzisoxazole, was also synthesized from 3-hydroxy-1,2-benzisoxazole under microwave conditions in quantitative yields within 2 hours. researchgate.net

| Reaction | Conditions | Time | Yield |

| 3-hydroxy-1,2-benzisoxazole to 3-chloro-1,2-benzisoxazole | Microwave | 2 h | Quantitative |

| 3-chloro-1,2-benzisoxazole to 3-amino-1,2-benzisoxazoles | Microwave | 1-6 h | 54-90% |

Ionic Liquid-Enabled Synthetic Pathways

Ionic liquids (ILs) are salts with low melting points that are increasingly being used as environmentally friendly solvents and catalysts in organic synthesis. rsc.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. researchgate.netrsc.org

The use of ionic liquids has been explored in the synthesis of 1,2-benzisoxazoles, often in combination with microwave irradiation. For example, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles has been achieved in the presence of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), under microwave conditions. acgpubs.orgacgpubs.org This method offers short reaction times (30-60 seconds) and excellent yields (85-96%). acgpubs.orgresearchgate.net

Furthermore, Brønsted acidic ionic liquids have been employed as efficient and reusable catalysts for the synthesis of related benzoxazoles under solvent-free conditions. nih.gov Similarly, Lewis acidic ionic liquids supported on magnetic nanoparticles have been used as recyclable catalysts for benzoxazole synthesis under ultrasound irradiation, demonstrating the versatility of ionic liquid-based systems. nih.gov

The combination of these advanced methodologies—oxidative strategies, functional group manipulations, and sustainable catalytic approaches—provides a robust toolkit for the synthesis of this compound and its derivatives, paving the way for the development of new and improved synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzisoxazole 3 Carboxaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Functionality

The aldehyde group at the 3-position of the 1,2-benzisoxazole (B1199462) ring is a key driver of the molecule's reactivity. Aldehydes, in general, possess both electrophilic and nucleophilic characteristics, and the specific electronic environment of the benzisoxazole system modulates these properties. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a hydrogen bond acceptor.

Studies on various aldehydes have established methods to quantify their electrophilic and nucleophilic tendencies. researchgate.net These methods often involve kinetic studies of reactions with standard oxidizing and reducing agents. researchgate.net For instance, the oxidation of aldehydes with potassium permanganate (B83412) and their reduction with sodium borohydride (B1222165) can provide insights into their relative electrophilicity and nucleophilicity. researchgate.net Such analyses, if applied to 1,2-benzisoxazole-3-carboxaldehyde, would provide valuable quantitative data on its reactivity profile.

Reactivity Profiles of the 1,2-Benzisoxazole Ring System

The 1,2-benzisoxazole ring itself is a stable aromatic system, but it can undergo a variety of reactions, particularly those involving ring-opening and rearrangement. wikipedia.org These reactions are often initiated by the cleavage of the relatively weak N-O bond. wikipedia.org

Ring-Opening and Rearrangement Processes

The 1,2-benzisoxazole ring system is susceptible to cleavage under various conditions. A notable reaction is the Kemp elimination, where a strong base can cleave the N-O bond to form a 2-hydroxybenzonitrile (B42573) species. wikipedia.org Reductive cleavage of the N-O bond is another important pathway, often observed in metabolic processes of drugs containing the 1,2-benzisoxazole moiety. researchgate.net This reductive ring scission can lead to the formation of an imine intermediate, which is then hydrolyzed to a phenolic compound. researchgate.net

The reactivity of the ring can also be influenced by the substituents present. For example, in the case of 1,2-benzisoxazole 2-oxides, reactions such as bromination and treatment with acetic anhydride (B1165640) or halogen acids lead to the rupture of the heterocyclic ring. rsc.orgrsc.org In contrast, nitration can occur with simple substitution, preserving the ring structure. rsc.orgrsc.org

Rearrangement reactions are also a feature of benzisoxazole chemistry. For instance, base-induced rearrangements of S-aryl-S-((1,2-benzisoxazol-3-yl)methyl)sulfoximides have been reported to proceed through the formation of a novel three-membered ring system. researchgate.net

Substituent Effects on Reaction Pathways

The nature and position of substituents on the benzisoxazole ring can significantly influence the course of a reaction. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the ring system, thereby affecting its susceptibility to nucleophilic or electrophilic attack and influencing the stability of reaction intermediates.

For example, in a study on benzo-1,2-dithiolan-3-one 1-oxides, which share some structural similarities with the benzisoxazole system, it was found that reducing the electron density at the para position or placing substituents with lone pair electrons at the ortho position facilitated the reaction with a thiol nucleophile. cuny.edu This highlights the importance of both through-bond and through-space electronic effects in determining reactivity. cuny.edu

In the context of this compound, the aldehyde group itself acts as a deactivating, meta-directing substituent for electrophilic aromatic substitution on the benzene (B151609) ring, due to its electron-withdrawing nature. Conversely, its electronic influence on the isoxazole (B147169) part of the ring system is more complex and can affect the pathways of ring-opening and rearrangement reactions. For instance, the presence of an amino group at the 3-position, as in 3-amino-1,2-benzisoxazole-5-carboxaldehyde, would be expected to significantly alter the reactivity compared to the unsubstituted analog. guidechem.com

Mechanistic Insights from Reaction Pathway Investigations for this compound

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing synthetic routes. While a comprehensive mechanistic study specifically for this compound is not detailed in the provided search results, insights can be drawn from related systems and general principles of organic chemistry.

The synthesis of this compound itself provides mechanistic clues. One reported method involves the conversion of 3-methyl-1,2-benzisoxazole to the desired aldehyde via a series of steps including bromination and oxidation. researchgate.net The initial attempts to directly oxidize the methyl group were unsuccessful, suggesting that the reaction pathway needs to be carefully controlled to avoid side reactions or over-oxidation. researchgate.net The successful route involved the formation of a 3-ethoxymethyl intermediate, followed by ether cleavage and subsequent oxidation of the resulting alcohol. researchgate.net This multi-step process highlights the need to manage the reactivity of the various functional groups present in the molecule and its precursors.

Furthermore, the study of ring-opening reactions provides mechanistic insights. The proposed mechanism for the reductive cleavage of the N-O bond involves a two-electron reduction to an imine intermediate, which is subsequently hydrolyzed. researchgate.net This pathway is facilitated by the electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. researchgate.net

Investigations into the thermolysis of related heterocyclic systems, such as 1,2,4-benzoxadiazines, which can rearrange to benzoxazoles, suggest the involvement of electrocyclic ring opening and recyclization steps. rsc.org While not directly analogous, these studies point to the potential for complex, multi-step mechanisms in the reactions of benzisoxazole derivatives.

The table below summarizes some of the key reactions and mechanistic features discussed:

| Reaction Type | Reagents/Conditions | Key Mechanistic Features | Products |

| Ring-Opening | Strong Base (Kemp Elimination) | Cleavage of the N-O bond. wikipedia.org | 2-Hydroxybenzonitrile wikipedia.org |

| Reductive Ring Scission | Reducing agents (e.g., in metabolic processes) | Two-electron reduction to an imine intermediate, followed by hydrolysis. researchgate.net | Phenolic compounds researchgate.net |

| Ring Rupture | Acetic anhydride, halogen acids (on 1,2-benzisoxazole 2-oxides) | Rupture of the heterocyclic ring. rsc.orgrsc.org | Various ring-opened products rsc.orgrsc.org |

| Synthesis of Aldehyde | From 3-methyl-1,2-benzisoxazole via bromination, etherification, ether cleavage, and oxidation. | Stepwise functional group transformation to control reactivity. researchgate.net | This compound researchgate.net |

Derivatization and Structural Elaboration of 1,2 Benzisoxazole 3 Carboxaldehyde

Condensation Reactions of the Aldehyde Group (e.g., Schiff Bases, Knoevenagel)

The aldehyde functionality of 1,2-Benzisoxazole-3-carboxaldehyde is a primary locus for condensation reactions, which are fundamental for extending its molecular framework. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

Schiff Base Formation: A prominent reaction is the condensation with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield a C=N double bond. These Schiff bases are not only stable final products but also crucial intermediates for the synthesis of other heterocyclic systems. For instance, reacting this compound with various substituted anilines in an alcoholic solvent, often with a catalytic amount of acid, readily produces a library of corresponding N-aryl-1-(1,2-benzisoxazol-3-yl)methanimines.

Knoevenagel Condensation: The Knoevenagel condensation is another key reaction, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and results in the formation of an α,β-unsaturated product. These products are valuable Michael acceptors and versatile precursors for the synthesis of more complex molecules and heterocycles through subsequent cyclization reactions. ncl.res.in

Table 1: Overview of Condensation Reactions

| Reaction Type | Reactant Type | General Product Structure |

|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) |

Introduction of Nitrogen-Containing Heterocycles via this compound

The aldehyde group serves as a synthetic handle for the annulation or attachment of various nitrogen-containing heterocyclic rings, significantly diversifying the range of accessible compounds.

Thiazolidinone Derivatization

A well-established route to novel heterocyclic derivatives involves the synthesis of thiazolidin-4-ones. This is a two-step process that begins with the formation of a Schiff base from this compound. The subsequent cyclocondensation of this intermediate with thioglycolic acid (mercaptoacetic acid) yields the thiazolidinone ring. The reaction proceeds via the attack of the thiol group on the imine carbon, followed by intramolecular amidation and ring closure. This strategy allows for the fusion of the 1,2-benzisoxazole (B1199462) scaffold with the thiazolidinone moiety, creating compounds of significant chemical interest.

Table 2: Synthesis of Thiazolidin-4-one Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1. Schiff Base Formation | This compound + Substituted Amine | Schiff Base Intermediate |

| 2. Cyclocondensation | Schiff Base Intermediate + Thioglycolic Acid | 2-(Substituted)-3-(benzo[d]isoxazol-3-ylmethyl)thiazolidin-4-one |

Triazole and Pyridine Annulation

While direct, single-step annulations are specific, the aldehyde group of this compound provides a platform for multi-step syntheses of other key heterocycles like triazoles and pyridines.

For pyridine synthesis, a common strategy involves creating a chalcone (B49325) intermediate. This can be achieved through a Claisen-Schmidt condensation of this compound with an appropriate ketone. The resulting 1-(benzo[d]isoxazol-3-yl)-3-arylprop-2-en-1-one (a chalcone) can then undergo cyclocondensation with a dinucleophile, such as an enaminone or a compound with an active methylene group in the presence of an ammonia (B1221849) source, to construct the pyridine ring.

For triazole synthesis, the aldehyde can be converted into a precursor suitable for cycloaddition reactions. For example, the aldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to a hydrazide. Reaction of the hydrazide with appropriate reagents can lead to intermediates that cyclize into 1,2,4-triazoles. Alternatively, conversion of the aldehyde to a terminal alkyne or an azide (B81097) would open pathways to 1,2,3-triazoles via "click chemistry" cycloadditions.

Strategic Modification of the Aromatic Ring of this compound

Beyond the aldehyde group, the fused benzene (B151609) ring of the 1,2-benzisoxazole core can be modified through electrophilic aromatic substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The inherent reactivity of the benzene ring is influenced by the fused isoxazole (B147169) moiety.

Common electrophilic substitution reactions include nitration and halogenation. byjus.comlibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. The position of substitution is directed by the existing heterocyclic ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms onto the ring. libretexts.org

These modifications provide additional points for further derivatization. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro-1,2-benzisoxazole-3-carboxaldehyde |

| Bromination | Br₂ / FeBr₃ | Bromo-1,2-benzisoxazole-3-carboxaldehyde |

Synthesis of Complex Molecular Architectures Utilizing this compound

This compound is a valuable building block for constructing larger, more complex molecular architectures. ncl.res.inresearchgate.netncl.res.in Its utility is demonstrated in its application in multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all reactants. The aldehyde is an ideal component for well-known MCRs such as the Biginelli, Ugi, or Passerini reactions, enabling the rapid generation of molecular diversity and complexity from a single, readily available starting material. The combination of the reactive aldehyde group and the stable, rigid benzisoxazole core makes this compound a powerful tool in combinatorial chemistry and the synthesis of novel bioactive compounds.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Biginelli reaction |

| Bromo-1,2-benzisoxazole-3-carboxaldehyde |

| Chalcone |

| Chloro-1,2-benzisoxazole-3-carboxaldehyde |

| Claisen-Schmidt condensation |

| Ethyl acetoacetate |

| Imine |

| Malononitrile |

| Mercaptoacetic acid |

| N-aryl-1-(1,2-benzisoxazol-3-yl)methanimine |

| Nitro-1,2-benzisoxazole-3-carboxaldehyde |

| Passerini reaction |

| Piperidine |

| Pyridine |

| Schiff Base |

| Thiazolidin-4-one |

| Thioglycolic acid |

| Triazole |

Role of 1,2 Benzisoxazole 3 Carboxaldehyde As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Pharmacologically Active Scaffolds

The 1,2-benzisoxazole (B1199462) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Current time information in Bangalore, IN.periodikos.com.br The utility of 1,2-benzisoxazole-3-carboxaldehyde as a starting material provides a direct route to novel derivatives with significant therapeutic potential.

Research has demonstrated that this compound is a key intermediate in the development of new anti-inflammatory agents. nih.gov The aldehyde functionality serves as a versatile handle for elaboration into more complex side chains, which can modulate the biological activity of the resulting compounds. The benzisoxazole framework is found in a variety of pharmaceutical drugs, including antipsychotics like risperidone (B510) and paliperidone, as well as the anticonvulsant zonisamide. wikipedia.org The synthesis of such compounds often involves intermediates that can be derived from this compound.

For instance, the aldehyde can be readily converted to a hydroxymethyl or bromomethyl group at the 3-position. The latter, 3-(bromomethyl)-1,2-benzisoxazole, is a precursor for synthesizing 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown significant anticonvulsant activity in preclinical studies. Current time information in Bangalore, IN.researchgate.net Furthermore, the aldehyde can be transformed into an amino group, leading to 3-amino-1,2-benzisoxazole derivatives. These compounds have been investigated for a range of pharmacological activities, including sedative and analgesic properties. researchgate.net Two patents have also claimed the use of substituted 3-(aminoalkylamino)-1,2-benzisoxazoles as potential antidepressants and for treating memory dysfunctions. chim.it

The versatility of the benzisoxazole scaffold extends to antimicrobial, anticancer, antidiabetic, and cholinesterase-inhibiting properties. Current time information in Bangalore, IN.nih.govchim.it The ability to introduce a wide range of substituents onto the benzisoxazole ring system, facilitated by intermediates like this compound, allows for the fine-tuning of their pharmacological profiles.

Table 1: Examples of Pharmacologically Active Scaffolds Derived from or Related to 1,2-Benzisoxazole

| Compound Class | Therapeutic Area |

|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Anticonvulsant |

| 3-Amino-1,2-benzisoxazoles | Sedative, Analgesic, Antidepressant |

| Risperidone, Paliperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

| General 1,2-Benzisoxazole Derivatives | Anti-inflammatory, Antimicrobial, Anticancer |

Precursor for Advanced Materials and Functional Molecules

Beyond its applications in medicinal chemistry, the 1,2-benzisoxazole framework is a promising platform for the development of advanced materials and functional molecules. nih.gov The aromatic and heterocyclic nature of the scaffold, combined with the synthetic versatility of the aldehyde group, allows for the creation of molecules with unique photophysical and electronic properties.

While research into the material applications of this compound itself is an emerging field, studies on structurally related heterocyclic compounds provide strong evidence of its potential. For example, derivatives of the isomeric benzoxazole (B165842) system have been successfully developed as fluorescent probes for the detection of biologically important species and for DNA recognition. periodikos.com.brnih.gov These probes often rely on conjugated systems where the heterocycle acts as a fluorophore. The aldehyde group of this compound can be readily used in condensation reactions to build such extended π-systems, suggesting its utility in creating novel sensors and imaging agents.

Furthermore, the field of organic electronics has seen the application of various nitrogen-containing heterocycles. Donor-acceptor molecules based on a 2H-benzo[d] Current time information in Bangalore, IN.wikipedia.orgchim.ittriazole core have been shown to act as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov The electron-withdrawing nature of the isoxazole (B147169) ring in 1,2-benzisoxazole could be leveraged in designing new organic semiconductor materials. By reacting the aldehyde with suitable electron-donating moieties, it is possible to construct donor-acceptor molecules with tailored electronic properties for applications in flexible and low-cost electronic devices. nih.gov The synthesis of various functional materials, including dyes and pigments, also represents a potential application for benzisoxazole derivatives. chim.it

Table 2: Potential Applications of Functional Molecules Derived from 1,2-Benzisoxazole

| Application Area | Functional Molecule Type |

|---|---|

| Bio-imaging and Sensing | Fluorescent Probes |

| Organic Electronics | Organic Semiconductors |

| Coloration | Dyes and Pigments |

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and materials science, aiming to generate large collections of structurally diverse small molecules for high-throughput screening. This compound is an ideal starting point for DOS due to the reactivity of its aldehyde group, which allows for a multitude of chemical transformations.

Traditional methods for synthesizing benzisoxazoles are often multi-step and not well-suited for the rapid generation of diverse compound libraries. nih.gov However, modern synthetic methods, including microwave-assisted synthesis, have enabled the efficient production of substituted 1,2-benzisoxazoles. researchgate.net The aldehyde functionality of this compound provides a key site for diversification. It can undergo a wide range of reactions, including:

Reductive amination to produce a variety of secondary and tertiary amines.

Wittig and related olefination reactions to generate alkenes with diverse substituents.

Oxidation to the corresponding carboxylic acid, which can then be converted to a wide range of esters and amides.

Reduction to the alcohol, which can be further functionalized.

Condensation reactions with various nucleophiles to form imines, oximes, and hydrazones.

This chemical versatility allows for the creation of extensive libraries of 1,2-benzisoxazole derivatives from a single, readily accessible intermediate. Each new compound in the library possesses the core benzisoxazole scaffold but differs in the side chain at the 3-position, leading to a wide range of physicochemical properties and potential biological activities or material functions. This approach significantly accelerates the discovery of new lead compounds for drug development and novel materials with desired properties.

Advanced Computational and Theoretical Studies Pertaining to 1,2 Benzisoxazole 3 Carboxaldehyde

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic electronic characteristics of a molecule, which dictate its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For 1,2-benzisoxazole-3-carboxaldehyde derivatives, DFT calculations provide valuable data on molecular geometry, electronic properties, and reactivity descriptors. These calculations are crucial for understanding the molecule's behavior at a subatomic level.

Studies on structurally related heterocyclic compounds, such as benzimidazole (B57391) and benzoxazole (B165842) derivatives, demonstrate that DFT is employed to determine key quantum chemical parameters. nih.govnih.gov These parameters help in correlating the electronic structure with potential biological or chemical activity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. The aldehyde group, being electron-withdrawing, significantly influences the electronic properties of the benzisoxazole ring system.

Table 1: Key Molecular Properties Investigated by DFT

| Property | Description | Relevance to this compound |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies nucleophilic (negative potential, e.g., carbonyl oxygen) and electrophilic (positive potential) sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of non-covalent interactions with biological targets. |

| Atomic Charges | The distribution of electron charge among the atoms. | Helps in understanding intramolecular charge transfer and reactivity of specific atoms. |

These theoretical calculations are foundational for more complex modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govijpsdronline.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals are critical for predicting the course of chemical reactions. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor (nucleophile). The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is likely distributed over the fused benzene (B151609) ring and the isoxazole (B147169) moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor (electrophile). The energy of the LUMO is related to the electron affinity. The electron-withdrawing carboxaldehyde group is expected to lower the energy of the LUMO and localize it significantly on the C=O group and the adjacent C3 of the isoxazole ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on related benzoxazole derivatives confirm that modifications to the core structure can tune this energy gap, thereby altering the molecule's reactivity and biological profile. nih.gov

Table 2: Application of FMO Theory to Reactivity

| FMO Concept | Description | Implication for this compound |

| HOMO | The outermost orbital containing electrons; acts as a nucleophile. libretexts.org | The benzisoxazole ring system can participate in electrophilic substitution reactions. |

| LUMO | The innermost orbital without electrons; acts as an electrophile. libretexts.org | The aldehyde carbon is a primary site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key determinant of chemical reactivity and kinetic stability. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior, from conformational flexibility to interactions with other molecules.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. arxiv.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxaldehyde group to the benzisoxazole ring.

Computational methods can be used to scan the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformers. This analysis reveals whether the aldehyde group is likely to be coplanar with the ring system, which can have significant implications for its electronic properties and ability to fit into a biological binding site. Studies on similar heterocyclic aldehydes use computational software to determine the most stable conformers as a prerequisite for further analysis like molecular docking. arxiv.org

Understanding how a molecule interacts with its surroundings, particularly with a biological target like an enzyme or receptor, is key to explaining its mechanism of action. mdpi.com Molecular docking and dynamics simulations are used to predict and analyze these interactions. For derivatives of 1,2-benzisoxazole (B1199462), these interactions are critical for their binding affinity.

Key potential interactions for this scaffold include:

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, while the nitrogen atom in the isoxazole ring can also participate in such interactions.

π-π Stacking: The aromatic benzene ring can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

Molecular docking studies on related benzoxazole derivatives designed as inhibitors for targets like VEGFR-2 have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor within the binding pocket. nih.govnih.gov

Table 3: Potential Intermolecular Interactions of the this compound Scaffold

| Interaction Type | Molecular Feature(s) Involved | Potential Biological Relevance |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Isoxazole Nitrogen | Anchoring the molecule in a specific orientation within a protein active site. |

| π-π Stacking | Fused Benzene Ring | Interaction with aromatic residues in a binding pocket, contributing to affinity. |

| Hydrophobic Interactions | Benzene Ring Surface | Interaction with nonpolar regions of a biological target. |

In Silico Screening and Ligand Design Facilitated by this compound Derivatives

The 1,2-benzisoxazole core is a valuable starting point for in silico (computer-based) drug design. nih.govymerdigital.com By using the this compound as a scaffold, medicinal chemists can design libraries of derivative compounds and screen them virtually to identify promising candidates for synthesis and biological testing. nih.govresearchgate.net

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govnih.gov These models correlate the 3D structural features of a series of compounds with their biological activity. For example, 3D-QSAR studies on benzoxazole derivatives have successfully generated models to predict their anticancer activity against various cell lines, providing maps that show where steric bulk or specific electrostatic features increase or decrease potency. nih.govijpsdronline.com

Molecular docking is another cornerstone of in silico screening. researchgate.net Large compound libraries can be docked into the active site of a target protein (e.g., VEGFR-2, a target in cancer therapy) to predict their binding affinity and orientation. nih.govnih.gov This process helps prioritize which derivatives are most likely to be active inhibitors, saving significant time and resources in the drug discovery process. nih.gov The results from these computational studies provide clear directions for optimizing lead compounds to achieve higher potency and selectivity. nih.gov

Table 4: In Silico Techniques in Drug Design with Benzisoxazole Derivatives

| Technique | Purpose | Application Example |

| 3D-QSAR (CoMFA/CoMSIA) | To correlate 3D properties of molecules with their biological activity and guide optimization. nih.gov | Developing models to predict the anticancer potency of benzoxazole derivatives against cell lines like HepG2 and MCF-7. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. researchgate.net | Screening benzoxazole derivatives as potential inhibitors of enzymes like VEGFR-2 kinase or Prostaglandin H2 synthase. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of a ligand-protein complex over time, assessing its stability. nih.gov | Confirming the stability of the binding mode predicted by docking for benzoxazole-based inhibitors. nih.gov |

| Virtual Screening | To computationally screen large libraries of compounds to identify potential hits. nih.gov | Identifying new benzoxazole-based scaffolds as potential anticancer or antiprotozoal agents. ymerdigital.comresearchgate.net |

Sophisticated Analytical Techniques for Characterization in 1,2 Benzisoxazole 3 Carboxaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1,2-Benzisoxazole-3-carboxaldehyde. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms. Experimental data for this compound reveals distinct signals for the aldehydic proton and the four protons on the fused benzene (B151609) ring. researchgate.net The aldehydic proton appears as a sharp singlet at a significantly downfield chemical shift (δ 10.43 ppm), a characteristic feature of aldehydes due to the deshielding effect of the adjacent carbonyl group. researchgate.net The aromatic protons resonate in the range of δ 7.48 to 8.20 ppm, with their multiplicities (multiplet and doublet) reflecting the coupling between adjacent protons on the benzene ring. researchgate.net

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data for each unique carbon atom in the structure. For this compound, distinct signals are expected for the aldehydic carbon, the two carbons of the isoxazole (B147169) ring, and the six carbons of the benzo-fused ring. The aldehydic carbonyl carbon is typically observed at a very downfield position (often >180 ppm) due to the strong deshielding effect of the oxygen atom. The aromatic and heterocyclic carbons appear at chemical shifts characteristic of sp²-hybridized carbons in such ring systems. While specific experimental ¹³C NMR data for this compound is not widely reported in the surveyed literature, data for related benzazole structures confirms the expected chemical shift regions. mdpi.com

Advanced Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₅NO₂), the monoisotopic mass is 147.03203 Da. americanelements.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn confirms the elemental formula. The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways based on the fragmentation of analogous aromatic aldehydes and benzisoxazoles. nist.govdocbrown.info

Plausible Fragmentation Pathways:

Loss of an Aldehydic Hydrogen (M-1): Formation of a stable acylium ion [C₈H₄NO₂]⁺ at m/z 146.

Loss of Carbon Monoxide (M-28): Cleavage of the aldehyde group to lose CO, potentially leading to a [C₇H₅NO]⁺ fragment at m/z 119, corresponding to the 1,2-benzisoxazole (B1199462) cation. docbrown.info

Loss of the Aldehyde Group (M-29): Cleavage of the C-C bond between the ring and the aldehyde to yield a [C₇H₅NO]⁺• radical cation and a CHO• radical.

Ring Cleavage: Fragmentation of the benzisoxazole ring system itself, which can lead to characteristic ions such as the benzonitrile (B105546) radical cation ([C₇H₅N]⁺•) at m/z 103 following rearrangement and loss of CO₂.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups. While a complete spectrum is not readily available in the surveyed literature, the expected peaks can be predicted based on known data for similar compounds. A strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde is anticipated around 1700 cm⁻¹. The spectrum would also feature bands corresponding to the C=N stretching of the isoxazole ring (approx. 1630-1650 cm⁻¹), C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹), and C-H stretching from the aromatic ring (above 3000 cm⁻¹).

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations and those of non-polar bonds would be particularly active. The aromatic ring vibrations, especially the ring-breathing mode, would be expected to produce a strong Raman signal. However, specific experimental Raman data for this compound is not extensively documented in the reviewed scientific literature. rsc.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields crucial data including bond lengths, bond angles, and crystal packing information.

This compound is a solid at room temperature, with a reported melting point of 61°C, making it a suitable candidate for single-crystal X-ray analysis. researchgate.net Such an analysis would confirm the planarity of the benzisoxazole ring system and provide exact measurements of the C=O and N-O bond lengths, among others. It would also reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal lattice structure.

Despite its suitability for the technique, a published single-crystal X-ray structure for this compound was not located in the surveyed research. Structural data for related heterocyclic compounds, such as methyl 1,3-benzoxazole-2-carboxylate, have been reported, demonstrating the power of this technique to elucidate detailed molecular geometry and packing in the solid state. nih.gov

Compound Index

Future Directions and Emerging Research Frontiers for 1,2 Benzisoxazole 3 Carboxaldehyde

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2-benzisoxazole-3-carboxaldehyde has been a subject of interest, with various methods reported in the literature. However, the quest for more efficient, cost-effective, and environmentally benign synthetic strategies continues to be a primary focus for organic chemists. Future research in this area is expected to concentrate on several key aspects to improve upon existing protocols.

Moreover, the exploration of alternative starting materials is a promising avenue. For instance, methods starting from readily available salicylaldehyde (B1680747) or 2-hydroxybenzonitriles could be further optimized. Research into flow chemistry techniques for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. Microwave-assisted synthesis has also shown potential for accelerating reactions involving the benzisoxazole core and could be adapted for the synthesis of the carboxaldehyde derivative.

A summary of potential future synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct Catalytic Oxidation | Single-step synthesis, high atom economy. | Development of selective and robust catalysts. |

| One-Pot Procedures | Reduced waste, lower cost, increased efficiency. | Designing tandem or domino reaction sequences. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Exploring suitable solvent and catalyst systems. |

| Alternative Starting Materials | Utilizes readily available and cheaper precursors. | Designing novel cyclization and functionalization pathways. |

Exploration of Unconventional Reactivity Patterns

The aldehyde functional group at the 3-position of the 1,2-benzisoxazole (B1199462) ring imparts a rich and varied reactivity to the molecule, which is yet to be fully explored. Future research is expected to move beyond conventional aldehyde chemistry and delve into unconventional reactivity patterns that could lead to the synthesis of novel and complex molecular architectures.

One area of interest is the exploration of the 1,2-benzisoxazole ring's participation in the reactivity of the aldehyde group. The electronic nature of the heterocyclic ring can influence the electrophilicity of the aldehyde carbon, potentially enabling unique transformations not observed in simple aromatic aldehydes. The relatively weak N-O bond of the isoxazole (B147169) ring could be exploited in tandem with reactions at the aldehyde, a phenomenon known as Kemp elimination, which involves cleavage of this bond under basic conditions. This could lead to ring-opening and subsequent rearrangement reactions, providing access to diverse scaffolds.

Furthermore, the application of modern synthetic methodologies such as photoredox catalysis and electrosynthesis could unveil new reactivity patterns. These techniques can generate highly reactive intermediates from the aldehyde or the benzisoxazole ring, leading to novel carbon-carbon and carbon-heteroatom bond formations. For instance, the aldehyde could be a precursor for radical species that could undergo unique cyclization or addition reactions.

Emerging areas for reactivity exploration include:

Tandem Reactions: Designing reactions where the aldehyde undergoes a transformation that subsequently triggers a reaction involving the benzisoxazole ring.

Photocatalysis: Utilizing light to induce novel transformations of the aldehyde or the heterocyclic core.

Electrosynthesis: Employing electrochemical methods to mediate redox reactions at the aldehyde or the ring system.

Frustrated Lewis Pair Chemistry: Exploring the reactivity of the aldehyde with sterically hindered Lewis acids and bases to enable unique activation modes.

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of this compound make it an attractive building block for the construction of larger, functional supramolecular assemblies and nanomaterials. The aromatic benzisoxazole core can participate in π-stacking interactions, while the aldehyde group provides a versatile handle for forming dynamic covalent bonds or participating in hydrogen bonding.

In the realm of supramolecular chemistry, future research could focus on using this compound to create novel host-guest systems, molecular cages, and self-assembled polymers. The aldehyde functionality can be used to form imines, oximes, or hydrazones, which are reversible covalent bonds that are central to the field of dynamic covalent chemistry. This would allow for the creation of self-healing materials and stimuli-responsive systems. The combination of non-covalent interactions and dynamic covalent bonds could lead to the development of complex and functional architectures.

In nanotechnology, this compound could serve as a versatile ligand for the functionalization of nanoparticles and surfaces. The ability to anchor this molecule onto a material's surface via its aldehyde group could be used to tune the surface properties, for example, to create sensors or catalytic surfaces. The benzisoxazole moiety itself possesses interesting electronic properties that could be harnessed in the development of new electronic materials or photofunctional devices.

| Field | Potential Application of this compound | Key Interactions/Functionality |

| Supramolecular Chemistry | Building block for molecular cages, and self-assembled polymers. | π-stacking, hydrogen bonding, dynamic covalent bonds (e.g., imine formation). |

| Nanotechnology | Ligand for functionalizing nanoparticles and surfaces. | Covalent attachment via the aldehyde group, electronic properties of the benzisoxazole ring. |

| Materials Science | Component of stimuli-responsive materials and sensors. | Reversible bond formation, changes in optical or electronic properties upon binding. |

Synergistic Approaches with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of molecular design and drug discovery. These powerful computational tools can be synergistically applied to the this compound scaffold to accelerate the discovery of new molecules with desired properties.

Future research will likely employ ML models to predict the biological activity, physicochemical properties, and synthetic accessibility of novel derivatives of this compound. By training algorithms on existing datasets of benzisoxazole-containing compounds, it is possible to build predictive models that can screen vast virtual libraries of new derivatives, identifying the most promising candidates for synthesis and testing. This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches.

Generative models, a class of AI that can create new data, are also poised to play a crucial role. These models can be trained to generate novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a particular biological target or desired material characteristics. This inverse design approach, where the desired function dictates the molecular structure, is a paradigm shift in molecular discovery.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,2-benzisoxazole-3-carboxaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via base-catalyzed cyclization of o-hydroxyphenylketoximes. For example, hydroxylamine hydrochloride and pyridine in ethanol can generate oxime intermediates, followed by cyclization using thionyl chloride in anhydrous THF . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact regioselectivity and yield. Lower-polarity solvents favor cyclization by stabilizing transition states, while elevated temperatures (80–100°C) accelerate ring closure. Confirm purity via elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the thermodynamic stability of 1,2-benzisoxazole derivatives under hydrolysis conditions?

- Methodological Answer : Measure reaction enthalpy (ΔrH°) using calorimetry under controlled hydrolysis (e.g., water/ethanol solvent at 25°C). For 1,2-benzisoxazole, ΔrH° = -112 ± 8.4 kJ/mol (-26.7 ± 2.0 kcal/mol), indicating exothermic decomposition . Compare experimental data with computational models (DFT) to validate stability trends. Note discrepancies may arise from solvent effects or impurities; replicate studies in triplicate .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Look for characteristic signals (e.g., aldehyde proton at δ 9.8–10.2 ppm, isoxazole ring protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (1560–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ for C₈H₅NO₂: calc. 164.0342).

Cross-reference with X-ray crystallography data for bond-length validation (e.g., isoxazole ring planarity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 1,2-benzisoxazole derivatives?

- Methodological Answer : Discrepancies often stem from experimental conditions (e.g., solvent, pressure). For example, boiling points reported at 0.02 atm (364.2 K) may differ from ambient-pressure data . Cross-validate using:

- Phase-specific measurements : Liquid-phase ΔrH° vs. gas-phase DFT calculations.

- Error propagation analysis : Quantify uncertainties (e.g., ±2.0 kcal/mol in hydrolysis studies ).

Publish raw datasets and computational parameters to enable reproducibility .

Q. What strategies optimize regioselective functionalization at the 3-position of 1,2-benzisoxazole for drug discovery?

- Methodological Answer : The 3-position is highly reactive due to electron-deficient isoxazole rings. Strategies include:

- Nucleophilic substitution : Use 3-bromomethyl derivatives (CAS 37924-85-9) with amines or thiols .

- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd catalysts for aryl/heteroaryl substitutions.

Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Perform:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.